![molecular formula C50H64FN3O8 B3319434 Tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 1116118-82-1](/img/structure/B3319434.png)
Tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Overview
Description
Tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a useful research compound. Its molecular formula is C50H64FN3O8 and its molecular weight is 854.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Synthesis Methods
A New Approach to Synthesize Key Atorvastatin Intermediate : Research by Rádl (2003) introduces a novel synthesis route for tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, crucial for atorvastatin production. This method uses the Henry reaction, showcasing an innovative pathway to create essential components of cholesterol-lowering drugs (Rádl, 2003).
Chemoenzymatic Synthesis for Statin Precursors
Enantioselective Synthesis of Rosuvastatin and Cryptomoscatone E1 : P. Ramesh et al. (2017) describe a chemoenzymatic process to synthesize the HMG-CoA reductase inhibitor rosuvastatin and natural styryl lactone cryptomoscatone E1, starting from racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate. This method highlights the versatility of chemoenzymatic approaches in drug synthesis and natural product discovery (Ramesh et al., 2017).
Improved and Efficient Synthesis Processes
Enhanced Production Techniques for Atorvastatin : A study by Vempala et al. (2022) showcases an efficient asymmetric synthesis of a key chiral chain precursor for atorvastatin. The process presents a cost-effective, scalable method for producing this widely used statin, emphasizing its practicality for large-scale manufacturing (Vempala et al., 2022).
properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H64FN3O8/c1-32(2)45-44(47(57)53-36-18-14-11-15-19-36)43(33-16-12-10-13-17-33)46(34-20-22-35(51)23-21-34)54(45)27-25-38-29-39(60-50(8,9)59-38)30-41(55)52-26-24-37-28-40(61-49(6,7)58-37)31-42(56)62-48(3,4)5/h10-23,32,37-40H,24-31H2,1-9H3,(H,52,55)(H,53,57)/t37-,38-,39-,40-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALXDCUXGCUEBT-JUFVCXMFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)NCCC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)NCC[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H64FN3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-((4R,6R)-6-(2-(2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetamido)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.